2-(1,3-Benzodioxol-5-yl)-7-methoxy-1,3-benzoxazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-BENZODIOXOL-5-YL)-7-METHOXY-1,3-BENZOXAZOL-5-YL CYANIDE is a complex organic compound that features a benzodioxole and benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZODIOXOL-5-YL)-7-METHOXY-1,3-BENZOXAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common method includes the formation of the benzodioxole and benzoxazole rings separately, followed by their coupling through a cyanide group. The reaction conditions often involve the use of catalysts such as palladium and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZODIOXOL-5-YL)-7-METHOXY-1,3-BENZOXAZOL-5-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(1,3-BENZODIOXOL-5-YL)-7-METHOXY-1,3-BENZOXAZOL-5-YL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZODIOXOL-5-YL)-7-METHOXY-1,3-BENZOXAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one: Known for its psychoactive properties.
2-(6-Benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid: Used as a COX inhibitor and cytotoxic agent.
Uniqueness
2-(1,3-BENZODIOXOL-5-YL)-7-METHOXY-1,3-BENZOXAZOL-5-YL CYANIDE is unique due to its combined benzodioxole and benzoxazole moieties, which confer distinct chemical and biological properties. This dual structure allows for versatile applications and interactions that are not typically observed in simpler compounds .
Properties
Molecular Formula |
C16H10N2O4 |
---|---|
Molecular Weight |
294.26 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-7-methoxy-1,3-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C16H10N2O4/c1-19-14-5-9(7-17)4-11-15(14)22-16(18-11)10-2-3-12-13(6-10)21-8-20-12/h2-6H,8H2,1H3 |
InChI Key |
CPIYGMPWJHVESA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OC(=N2)C3=CC4=C(C=C3)OCO4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.